molecular formula C24H27N3O3S B605714 trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid CAS No. 1800017-49-5

trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid

Cat. No.: B605714
CAS No.: 1800017-49-5
M. Wt: 437.558
InChI Key: LCUPEZBPGVQFLN-JCNLHEQBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI4K-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of PI4K-IN-1 requires optimization of reaction conditions to ensure high yield and purity. This involves scaling up the laboratory synthesis procedures and implementing stringent quality control measures. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

PI4K-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of PI4K-IN-1 with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .

Scientific Research Applications

Chemistry

In chemistry, PI4K-IN-1 is used as a tool compound to study the role of PI4K in various biochemical pathways. It helps in elucidating the enzyme’s function and its interactions with other cellular components .

Biology

In biological research, PI4K-IN-1 is employed to investigate the mechanisms of membrane trafficking and signal transduction. It is also used to study the effects of PI4K inhibition on cellular processes such as autophagy and apoptosis .

Medicine

PI4K-IN-1 has shown promise in cancer therapy by inhibiting the growth of cancer cells. It is also being explored as a potential antiviral agent due to its ability to disrupt viral replication by targeting PI4K .

Industry

In the pharmaceutical industry, PI4K-IN-1 is used in drug discovery and development programs aimed at identifying new therapeutic agents for cancer and viral infections .

Mechanism of Action

PI4K-IN-1 exerts its effects by specifically inhibiting the activity of PI4K, thereby reducing the levels of PI4P in cells. This inhibition disrupts various cellular processes that depend on PI4P, such as membrane trafficking and signal transduction. The compound interacts with the ATP-binding site of PI4K, preventing the enzyme from catalyzing the phosphorylation of phosphatidylinositol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PI4K-IN-1 is unique due to its high specificity for PI4K and its ability to inhibit the enzyme at low concentrations. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Conclusion

PI4K-IN-1 is a potent and specific inhibitor of phosphatidylinositol 4-kinase, with significant applications in scientific research, medicine, and industry. Its unique mechanism of action and high specificity make it a valuable tool for studying the role of PI4K in various cellular processes and for developing new therapeutic agents.

Properties

IUPAC Name

4-[[[6-[1-(cyclopropylmethyl)-2-oxopyridin-4-yl]-1,3-benzothiazol-2-yl]amino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c28-22-12-19(9-10-27(22)14-16-1-2-16)18-7-8-20-21(11-18)31-24(26-20)25-13-15-3-5-17(6-4-15)23(29)30/h7-12,15-17H,1-6,13-14H2,(H,25,26)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUPEZBPGVQFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC2=NC3=C(S2)C=C(C=C3)C4=CC(=O)N(C=C4)CC5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
Reactant of Route 2
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
Reactant of Route 3
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid

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